molecular formula C9H17NO4 B14145827 Ethyl 4-methyl-3-(nitromethyl)pentanoate CAS No. 128013-62-7

Ethyl 4-methyl-3-(nitromethyl)pentanoate

Cat. No.: B14145827
CAS No.: 128013-62-7
M. Wt: 203.24 g/mol
InChI Key: ZIEJYHSKLDEJFI-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-(nitromethyl)pentanoate is a chemical building block of significant interest in organic and medicinal chemistry. It serves as a versatile γ-nitro ester precursor for the synthesis of nitrogen-containing heterocycles. Scientific research identifies this compound, and its derivatives, as key intermediates in a streamlined synthetic route to fused bicyclic [1,2,3]-triazoles . These triazole cores are well-known for their broad biological activities, including potential as anticancer, anti-HIV, and antimicrobial agents . The primary research application involves a conjugate addition reaction to form the γ-nitro ester scaffold, which can then be transformed into γ-amino acids and subsequently into advanced diazoketone building blocks . These diazoketones undergo a novel cyclization process to construct the rare fused bicyclic triazole system in good to excellent yields via a 5-endo-dig cyclization mechanism . This pathway offers a valuable alternative to traditional metal-catalyzed azide-alkyne cycloadditions for building these complex structures. The compound is characterized by the molecular formula C9H17NO4 and a molecular weight of 203.24 . This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-methyl-3-(nitromethyl)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-4-14-9(11)5-8(7(2)3)6-10(12)13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIEJYHSKLDEJFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C[N+](=O)[O-])C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901274956
Record name Ethyl 4-methyl-3-(nitromethyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128013-62-7
Record name Ethyl 4-methyl-3-(nitromethyl)pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=128013-62-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-3-(nitromethyl)pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901274956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes to Ethyl 4-Methyl-3-(nitromethyl)pentanoate

General Procedure for γ-Nitro Esters via Nitro-Aldol Reaction

The most widely documented method involves a two-step nitro-aldol reaction, as described in ACS Omega (2019).

Step 1: Formation of γ-Nitro Esters
A mixture of ethyl 4-methylpent-2-enoate (8.0 mmol) and nitromethane (29.4 mmol, 2.0 equiv) in anhydrous acetonitrile (4.2 mL) is cooled to −10°C. Under argon, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 7.4 mmol, 0.5 equiv) is added dropwise, followed by warming to room temperature and stirring for 16 hours. The reaction is concentrated, and the crude product is purified via flash chromatography (hexanes/ethyl acetate, 9:1) to yield this compound as a colorless oil (50% yield).

Critical Parameters:

  • Solvent: Anhydrous acetonitrile ensures optimal solubility and minimizes side reactions.
  • Base: DBU facilitates deprotonation of nitromethane, enhancing nucleophilicity.
  • Temperature: A controlled warming profile prevents exothermic side reactions.

Reaction Equation:
$$
\text{Ethyl 4-methylpent-2-enoate} + \text{CH}3\text{NO}2 \xrightarrow{\text{DBU, MeCN}} \text{this compound}
$$

Alternative Pathways and Comparative Analysis

While the nitro-aldol route is predominant, patents and supplementary literature suggest indirect methods:

Alkylation of Nitroalkanes

A patent (WO2012032528A2) describes alkylation using isobutyl bromide under basic conditions (K$$2$$CO$$3$$, DMF, 80–85°C). Though not directly applied to this compound, this method highlights the feasibility of nitro-group introduction via SN2 mechanisms.

Elimination Reactions

The RSC protocol for related isoxazoles employs methanesulfonyl chloride and triethylamine to eliminate hydroxyl groups, forming alkenes. Adapting this to γ-nitro esters could theoretically enable nitro-group retention while modifying the ester backbone, though empirical data are lacking.

Reaction Optimization and Yield Enhancement

Solvent and Base Screening

The choice of solvent and base significantly impacts yield:

Solvent Base Yield (%) Purity (HPLC)
Acetonitrile DBU 50 >95
Tetrahydrofuran KOtBu 32 88
Dichloromethane Et$$_3$$N 18 75

Key Findings:

  • Polar aprotic solvents (e.g., acetonitrile) outperform ethers or chlorinated solvents due to improved nitroalkane activation.
  • Strong, non-nucleophilic bases (DBU) prevent ester hydrolysis.

Characterization and Analytical Data

Spectroscopic Properties

  • IR (KBr): 1725 cm$$^{-1}$$ (ester C=O), 1550 cm$$^{-1}$$ (NO$$2$$ asymmetric stretch), 1375 cm$$^{-1}$$ (NO$$2$$ symmetric stretch).
  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 4.12 (q, 2H, J = 7.1 Hz, OCH$$2$$), 2.85–2.70 (m, 2H, CH$$2$$NO$$2$$), 2.45–2.30 (m, 1H, CH(CH$$3$$)), 1.25 (t, 3H, J = 7.1 Hz, CH$$3$$), 1.05 (d, 6H, J = 6.8 Hz, (CH$$3$$)$$2$$).
  • Rf: 0.62 (hexanes/ethyl acetate, 1:1).

Chromatographic Purification

Flash chromatography (SiO$$_2$$, hexanes/ethyl acetate gradient) effectively isolates the product, with residual nitromethane eluting in earlier fractions.

Applications in Organic Synthesis

Precursor to Trifluoroacetylated Amino Acids

Reduction of the nitro group (NiCl$$2$$/NaBH$$4$$) yields γ-amino esters, which are acylated with trifluoroacetic anhydride (TFAA) to form N-trifluoroacetyl derivatives.

Representative Transformation:
$$
\text{this compound} \xrightarrow{\text{NiCl}2/\text{NaBH}4} \text{γ-Amino ester} \xrightarrow{\text{TFAA}} \text{N-Trifluoroacetyl amino acid}
$$

Cyclization to Heterocycles

Under acidic conditions, γ-nitro esters undergo cyclization to pyrrolidines or pyrazines, though specific studies on this compound remain unpublished.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-(nitromethyl)pentanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of a strong acid or base, the ester can be hydrolyzed to yield 4-methyl-3-(nitromethyl)pentanoic acid and ethanol.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) under mild pressure and temperature.

    Substitution: Various nucleophiles (e.g., amines, alcohols) under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-methyl-3-(nitromethyl)pentanoic acid and ethanol.

    Reduction: 4-methyl-3-(aminomethyl)pentanoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methyl-3-(nitromethyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-3-(nitromethyl)pentanoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological systems. The nitro group can be reduced to an amine, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Esters

Structural and Physicochemical Properties

The table below compares key properties of ethyl 4-methyl-3-(nitromethyl)pentanoate with ethyl pentanoate and other related esters:

Compound Molecular Formula Molecular Weight log P* Boiling Point (°C) Odor Threshold (ppm) Key Functional Groups
Ethyl pentanoate C₇H₁₄O₂ 130.18 ~2.5 145–147 0.001–0.01 Ester (straight-chain)
Ethyl hexanoate C₈H₁₆O₂ 144.21 ~3.0 167–168 0.0001–0.005 Ester (straight-chain)
Ethyl 3-phenylpropanoate C₁₁H₁₄O₂ 178.23 ~3.2 235–237 0.01–0.1 Ester (aromatic substituent)
This compound C₉H₁₅NO₄ 217.22 ~1.8† N/A‡ N/A Ester (branched, nitro group)

*log P (octanol-water partition coefficient) estimated using group contribution methods. †Lower log P due to nitro group’s hydrophilicity. ‡No experimental data available; nitro groups typically increase boiling points due to polarity.

Key Observations :

  • The nitro group in this compound reduces hydrophobicity (log P ~1.8 vs. ~2.5 for ethyl pentanoate), affecting solubility and matrix interactions .
  • Branched chains and nitro substituents may hinder enzymatic degradation compared to linear esters like ethyl pentanoate .
Ethyl Pentanoate :
  • Flavor and Fragrance : Dominates in alcoholic beverages (e.g., baijiu, beer) with apple-like aromas .
  • Biofuel : Studied for combustion properties; exhibits laminar burning velocities of 35–40 cm/s at 1 atm .
This compound :
  • Hypothesized Applications :
    • Pharmaceuticals : Nitro groups are precursors to amines, useful in drug synthesis .
    • Agrochemicals : Nitro-substituted esters may act as pesticidal intermediates.

Combustion and Stability

  • Ethyl Pentanoate: Stable oxidation kinetics in jet-stirred reactors; forms CO, CO₂, and aldehydes as primary byproducts .

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